molecular formula C10H15NO2S B14388560 N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide CAS No. 87675-94-3

N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide

Cat. No.: B14388560
CAS No.: 87675-94-3
M. Wt: 213.30 g/mol
InChI Key: YYWMQLYAZDBBIX-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide: is an organic compound that features a thiophene ring substituted with dimethyl groups and an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or antifungal properties, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act on specific molecular targets, offering possibilities for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved could include signal transduction mechanisms or metabolic processes .

Comparison with Similar Compounds

  • 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(1-methoxypropan-2-yl)acetamide
  • dimethenamid-P

Comparison: N-(2,4-Dimethylthiophen-3-yl)-2-ethoxyacetamide is unique due to its ethoxyacetamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds like dimethenamid-P, it may exhibit different reactivity and bioactivity profiles, making it suitable for specific applications.

Properties

CAS No.

87675-94-3

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

N-(2,4-dimethylthiophen-3-yl)-2-ethoxyacetamide

InChI

InChI=1S/C10H15NO2S/c1-4-13-5-9(12)11-10-7(2)6-14-8(10)3/h6H,4-5H2,1-3H3,(H,11,12)

InChI Key

YYWMQLYAZDBBIX-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=C(SC=C1C)C

Origin of Product

United States

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